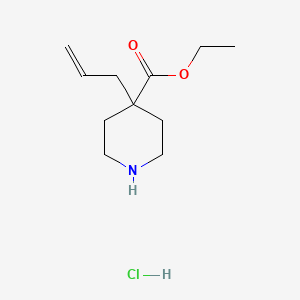

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-prop-2-enylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-3-5-11(10(13)14-4-2)6-8-12-9-7-11;/h3,12H,1,4-9H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMKTWLYWWGNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)CC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700202 | |

| Record name | Ethyl 4-(prop-2-en-1-yl)piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-51-3 | |

| Record name | Ethyl 4-(prop-2-en-1-yl)piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride molecular weight

An In-Depth Technical Guide to Ethyl 4-allyl-4-piperidinecarboxylate Hydrochloride: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride (CAS: 1186663-51-3), a key building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and this particular derivative offers unique synthetic advantages due to its dual functional handles: an ethyl ester and a reactive allyl group at a quaternary center. This document details the compound's core physicochemical properties, discusses its strategic importance in the synthesis of complex molecules, provides a validated analytical method for quality control, and outlines essential safety and handling protocols. The insights herein are curated for professionals engaged in pharmaceutical research and development, offering both foundational knowledge and practical, field-proven methodologies.

Core Molecular Profile and Physicochemical Properties

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a substituted piperidine derivative. The core structure consists of a piperidine ring substituted at the 4-position with both an allyl group (-CH₂CH=CH₂) and an ethyl carboxylate group (-COOCH₂CH₃). The molecule is supplied as a hydrochloride salt to improve its stability and handling characteristics, typically presenting as a solid. The presence of these specific functional groups at a quaternary carbon center makes it a structurally unique and synthetically valuable intermediate.

The piperidine motif itself is a cornerstone of medicinal chemistry, frequently found in therapeutics targeting the central nervous system (CNS). The strategic placement of the allyl and ester groups allows for orthogonal chemical modifications, enabling the construction of diverse molecular libraries for drug screening and lead optimization.

Table 1: Physicochemical Properties of Ethyl 4-allyl-4-piperidinecarboxylate Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1186663-51-3 | [1][2][3] |

| Molecular Formula | C₁₁H₂₀ClNO₂ | [1][3] |

| Molecular Weight | 233.73 g/mol | [1] |

| Synonyms | Ethyl 4-allylpiperidine-4-carboxylate hydrochloride | |

| Physical Form | Solid | |

| Storage Conditions | Room temperature, under inert atmosphere |

Strategic Importance in Drug Discovery

The utility of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride in drug development stems from its identity as a versatile synthetic scaffold. The parent structure, ethyl 4-piperidinecarboxylate, is a well-established intermediate for a range of pharmaceuticals.[4] The addition of the allyl group at the C4 position introduces a critical point of diversification.

-

The Ethyl Ester Handle: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common linkage in bioactive molecules. Alternatively, it can be reduced to a primary alcohol for further derivatization.

-

The Allyl Group Handle: The terminal double bond of the allyl group is a gateway to a vast array of chemical transformations. It can participate in reactions such as olefin metathesis, hydroboration-oxidation, ozonolysis, and Heck coupling. This allows for the introduction of complex side chains, pharmacophores, or linkers, enabling chemists to precisely modulate the pharmacological properties of the final compound.

The combination of these two functional groups in one molecule allows for a divergent synthetic strategy, where a common core can be elaborated into a wide array of distinct final products.

Caption: Synthetic utility of the title compound as a dual-handle scaffold.

Synthesis and Quality Considerations

While specific proprietary synthesis routes may vary, compounds of this class are generally accessible through established organic chemistry transformations. A plausible approach involves the α-alkylation of an N-protected ethyl 4-piperidinecarboxylate enolate with an allyl halide. Subsequent deprotection and salt formation with HCl would yield the final product. Alternative industrial methods may employ one-step cyclization reactions to construct the piperidine ring with the desired substituents already in place.[5]

Regardless of the synthetic route, rigorous quality control is paramount. The purity of this starting material directly impacts the yield, purity, and safety profile of the subsequent active pharmaceutical ingredient (API). Therefore, a validated analytical method is not just a recommendation but a necessity.

Analytical Methodology: Purity Assessment by RP-HPLC

To ensure the identity and purity of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride, a robust analytical method is required. Reverse-phase high-performance liquid chromatography (RP-HPLC) is an ideal technique for this purpose. The following protocol is adapted from established methods for the parent compound, ethyl 4-piperidinecarboxylate, and serves as a reliable starting point for method development.[6]

Objective: To determine the purity of the compound and identify any process-related impurities.

Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid

-

Mobile Phase B: Acetonitrile (MeCN) with 0.1% of the corresponding acid

-

Sample Diluent: 50:50 Water:Acetonitrile

-

Analyte: Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-22 min: Column re-equilibration at 5% B

-

-

-

System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

-

Analysis and Data Interpretation: Inject the prepared sample. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

This method is scalable and can be adapted for preparative chromatography to isolate impurities for structural elucidation if required.[6]

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl 4-allylpiperidine-4-carboxylate hydrochloride - [sigmaaldrich.cn]

- 3. Ethyl 4-Allyl-4-piperidinecarboxylate Hydrochloride [1186663-51-3] | Chemsigma [chemsigma.com]

- 4. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 5. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 6. Ethyl 4-piperidinecarboxylate | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

A Note on the Data: This technical guide provides a detailed analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride. As of the latest update, publicly available, experimentally-derived spectral data for this specific compound (CAS 1186663-51-3) is limited. Therefore, the spectral interpretations and data presented herein are predictive, based on established principles of spectroscopy and comparative analysis with the well-characterized, structurally similar analog, Ethyl 4-piperidinecarboxylate. This guide is intended for researchers, scientists, and drug development professionals to aid in the characterization of this and related molecules.

Introduction

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a substituted piperidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. The presence of a quaternary center, an allyl group, and an ethyl ester moiety within a piperidine scaffold makes it a versatile intermediate for the synthesis of complex biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and spectroscopic techniques are the cornerstone of this characterization.

This guide offers a comprehensive examination of the expected spectral data for Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride, providing insights into the rationale behind spectral assignments and the experimental considerations for acquiring high-quality data.

Molecular Structure:

Caption: Molecular structure of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, due to the hydrochloride salt, the solubility might be limited. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent alternatives that will readily dissolve the salt. The choice of solvent will influence the chemical shifts, particularly for exchangeable protons (e.g., the N-H proton).

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR.

-

Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater for ¹H NMR) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems of the piperidine and allyl protons.

Step-by-Step Methodology:

-

Accurately weigh approximately 5-10 mg of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CD₃OD) in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester, the allyl group, and the piperidine ring protons. The protonation of the piperidine nitrogen will lead to a downfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~2.0-2.2 | Multiplet (m) | 4H | Piperidine C2-H & C6-H (axial & equatorial) |

| ~2.5 | Multiplet (m) | 2H | Allyl -CH₂ -CH=CH₂ |

| ~3.0-3.2 | Multiplet (m) | 4H | Piperidine C3-H & C5-H (axial & equatorial) |

| ~4.2 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~5.1-5.3 | Multiplet (m) | 2H | Allyl -CH=CH₂ |

| ~5.7-5.9 | Multiplet (m) | 1H | Allyl -CH =CH₂ |

| ~9.0 (broad) | Singlet (s) | 1H | Piperidine N -H⁺ |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Ester Protons: The characteristic quartet at ~4.2 ppm and the triplet at ~1.25 ppm are indicative of the ethyl group of the ester.

-

Allyl Group Protons: The allyl group will present a complex spin system with a multiplet around 5.7-5.9 ppm for the vinyl proton, and two multiplets between 5.1-5.3 ppm for the terminal vinyl protons. The allylic protons will appear as a multiplet around 2.5 ppm.

-

Piperidine Ring Protons: Due to the quaternary carbon at the 4-position, the piperidine ring protons will appear as two sets of multiplets. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear further downfield (~3.0-3.2 ppm) compared to the protons on C3 and C5 (~2.0-2.2 ppm). The hydrochloride salt formation will cause a significant downfield shift for the N-H proton, which will likely appear as a broad singlet around 9.0 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂CH₃ |

| ~35 | Piperidine C 3 & C 5 |

| ~40 | Allyl -CH₂ -CH=CH₂ |

| ~45 | Quaternary C 4 |

| ~50 | Piperidine C 2 & C 6 |

| ~61 | -OCH₂ CH₃ |

| ~118 | Allyl -CH=CH₂ |

| ~133 | Allyl -CH =CH₂ |

| ~175 | Ester C =O |

Interpretation of the ¹³C NMR Spectrum:

-

Ester and Alkyl Carbons: The ester carbonyl carbon will be the most downfield signal at ~175 ppm. The carbons of the ethyl group will appear at ~61 ppm (-OCH₂) and ~14 ppm (-CH₃).

-

Allyl Carbons: The allyl group will show three distinct signals: the terminal vinyl carbon at ~118 ppm, the internal vinyl carbon at ~133 ppm, and the allylic carbon at ~40 ppm.

-

Piperidine Carbons: The piperidine ring carbons will be in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) are expected around ~50 ppm, while the C3 and C5 carbons will be around ~35 ppm. The quaternary carbon at the 4-position will have a distinct chemical shift around ~45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method for obtaining IR spectra of solid samples with minimal sample preparation. The traditional KBr pellet method can also be used.

-

Data Acquisition: A background spectrum of the clean ATR crystal should be taken before acquiring the sample spectrum. Co-adding multiple scans will improve the signal-to-noise ratio.

Step-by-Step Methodology (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands for the ester, amine salt, and allyl functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium | C-H stretching (aliphatic) |

| ~2700-2400 | Broad | N-H⁺ stretching (amine hydrochloride) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1640 | Medium | C=C stretching (alkene) |

| ~1200 | Strong | C-O stretching (ester) |

| ~990 and ~910 | Medium | =C-H bending (out-of-plane, alkene) |

Interpretation of the IR Spectrum:

-

Amine Salt: A very broad and strong absorption in the 2700-2400 cm⁻¹ region is a hallmark of an amine salt.

-

Ester Group: A strong, sharp peak around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester. A strong band around 1200 cm⁻¹ corresponds to the C-O single bond stretch.

-

Allyl Group: The C=C stretch of the allyl group will appear as a medium intensity band around 1640 cm⁻¹. The out-of-plane bending of the terminal vinyl C-H bonds will give rise to two characteristic bands around 990 cm⁻¹ and 910 cm⁻¹.

-

Aliphatic C-H: The stretching vibrations of the C-H bonds in the piperidine ring and the ethyl and allyl groups will be observed in the 3000-2800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like hydrochloride salts. It will likely produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous for determining the accurate mass and elemental composition of the parent ion and its fragments.

Step-by-Step Methodology (ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrum

The ESI mass spectrum is expected to show the molecular ion of the free base.

Table 4: Predicted m/z Values for Major Ions

| m/z (amu) | Ion |

| 198.1494 | [M+H]⁺ (protonated free base, C₁₁H₂₀NO₂) |

| 156.1388 | [M+H - C₃H₅]⁺ (loss of allyl group) |

| 124.1126 | [M+H - COOC₂H₅]⁺ (loss of ethyl carboxylate group) |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The base peak is expected to be the protonated molecular ion of the free base at an m/z of approximately 198.1494. The hydrochloride is not observed as a covalent adduct in the gas phase.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the allyl group (resulting in an ion at m/z ~156) or the loss of the ethyl carboxylate group (resulting in an ion at m/z ~124).

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The comprehensive spectral analysis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride through NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. The predicted data presented in this guide, based on fundamental spectroscopic principles and comparison with a close analog, serves as a robust framework for the characterization of this important synthetic intermediate. Researchers and scientists can leverage this information to confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

-

PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

-

NIST WebBook: National Institute of Standards and Technology. Ethyl piperidine-4-carboxylate. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. Retrieved from [Link]

Navigating a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

For Immediate Release

A critical building block in the synthesis of peripherally acting mu-opioid receptor antagonists, Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride (CAS No. 1186663-51-3) is a compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This technical guide offers an in-depth overview of its commercial availability, synthesis, chemical properties, and handling considerations, providing a vital resource for its effective sourcing and application.

Chemical Identity and Properties

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a piperidine derivative characterized by the presence of both an allyl group and an ethyl carboxylate moiety at the 4-position of the piperidine ring. It is typically available as a solid.

| Property | Value | Source |

| CAS Number | 1186663-51-3 | [1][2] |

| Molecular Formula | C₁₁H₂₀ClNO₂ | [1] |

| Molecular Weight | 233.73 g/mol | [1] |

| Physical Form | Solid | [2] |

| Typical Purity | ≥98% | [2] |

| InChI Key | REMKTWLYWWGNEV-UHFFFAOYSA-N | [2] |

Commercial Availability and Sourcing

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is commercially available from a number of specialized chemical suppliers. Researchers can source this intermediate from vendors who often provide it for research and development purposes. Notable suppliers include Sigma-Aldrich (under the Ambeed label) and ECHEMI.[1][2] When procuring this compound, it is crucial to request and review the supplier's certificate of analysis to confirm purity and identity.

Synthesis and Manufacturing

The synthesis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a multi-step process that begins with the readily available precursor, Ethyl 4-piperidinecarboxylate (CAS No. 1126-09-6). The overall synthetic pathway involves the allylation of the precursor followed by the formation of the hydrochloride salt.

Caption: Synthetic route to the target compound.

Synthesis of the Precursor: Ethyl 4-piperidinecarboxylate

The precursor, Ethyl 4-piperidinecarboxylate, is itself synthesized from 4-piperidinecarboxylic acid. A common laboratory-scale procedure involves the Fischer esterification of 4-piperidinecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid.[3][4]

Experimental Protocol: Allylation and Hydrochloride Salt Formation

While specific, detailed protocols are often proprietary, a general procedure for the allylation of Ethyl 4-piperidinecarboxylate can be inferred from standard organic chemistry practices and the context of its use in pharmaceutical synthesis. The following is a representative, non-validated protocol:

Step 1: Allylation of Ethyl 4-piperidinecarboxylate

-

Reaction Setup: To a solution of Ethyl 4-piperidinecarboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) at a reduced temperature (e.g., 0 °C to -78 °C) to deprotonate the piperidine nitrogen.

-

Allylation: To the resulting anion, add allyl bromide or a similar allylic electrophile dropwise, maintaining the reduced temperature.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or LC-MS). Upon completion, quench the reaction with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product, Ethyl 4-allyl-4-piperidinecarboxylate (free base), can be purified by column chromatography.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride.

Application in Drug Development: A Key Intermediate for Alvimopan

The primary and most significant application of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is as a key intermediate in the synthesis of Alvimopan. Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis.

Caption: Role as an intermediate for Alvimopan.

The allyl group of the intermediate serves as a handle for further chemical modifications in the total synthesis of the active pharmaceutical ingredient (API).

Safety, Handling, and Storage

For the precursor, Ethyl 4-piperidinecarboxylate:

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[6][7][8][9]

For Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride:

-

Handling: As a solid, inhalation of dust should be avoided. Standard safe handling procedures for chemical reagents should be followed.

-

Storage: It is recommended to store the compound in a tightly sealed container under an inert atmosphere at room temperature.[2]

Analytical Characterization

While experimental spectra for Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride are not widely published, its identity and purity can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the allyl group (multiplets for the vinyl protons and a doublet for the methylene protons), and the piperidine ring protons. The presence of the hydrochloride salt may lead to broadening of the N-H proton signal.

-

¹³C NMR: The spectrum would display distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl and allyl groups, and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base form of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretch of the ester, C-O stretching, and N-H stretching vibrations.[5]

For the precursor, Ethyl 4-piperidinecarboxylate, extensive spectral data is available and can serve as a reference for confirming the core piperidine-carboxylate structure.[4][5][10]

Conclusion

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a commercially available and synthetically accessible intermediate of significant value in pharmaceutical research and development, particularly for the synthesis of Alvimopan. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in process development. Researchers are advised to consult supplier-specific documentation for the most accurate and up-to-date information on purity, specifications, and safety.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. [Link]

-

Carl ROTH. Safety Data Sheet: 1,3-Hexadiene. [Link]

-

NAI Cressy. LAND FOR SALE 3 Acres Adjacent to the Elkhart East Industrial Park. [Link]

-

Corporate Commercial Group. 6350 Rucker Rd Indianapolis, IN 46220. [Link]

-

Organic Syntheses. Piperidine, 1-ethyl-. [Link]

-

Compass Real Estate. 513 Commercial Ave, South San Francisco, CA 94080. [Link]

-

Crexi. 513 N 13th St, Las Vegas, NV 89101. [Link]

-

Redfin. 513 N 13th Bldg A St, Las Vegas, NV 89101. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl 4-allylpiperidine-4-carboxylate hydrochloride | 1186663-51-3 [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 5. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. carlroth.com [carlroth.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

Potential biological activity of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

An In-Depth Technical Guide to Investigating the Potential Biological Activity of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

This document provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate the potential biological activities of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride. We move beyond a simple recitation of facts to provide a strategic, rationale-driven guide for its evaluation, grounded in established pharmacological principles and experimental designs.

Executive Summary: The Scientific Premise

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals targeting the central nervous system (CNS).[1][2] Its derivatives are integral to drugs across more than twenty classes, including potent analgesics.[1][3] The compound of interest, Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride, is a synthetic derivative featuring this critical piperidine core.

Structurally, it shares features with the 4-substituted piperidine class of analgesics, most notably the pethidine (meperidine) family.[4] These established opioids feature a central piperidine ring with a key substituent at the 4-position, which is crucial for their interaction with opioid receptors. This structural analogy forms the central hypothesis of this guide: Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a prime candidate for modulation of opioid receptors and may possess significant analgesic properties. This guide outlines a logical, multi-stage experimental cascade designed to rigorously test this hypothesis, from initial receptor interaction to in vivo functional outcomes.

Section 1: Molecular Profile and Synthesis Considerations

A thorough understanding of the molecule's fundamental properties is the first step in any systematic investigation.

Table 1: Physicochemical Properties of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1186663-51-3 | [5] |

| Molecular Formula | C₁₁H₂₀ClNO₂ | [5] |

| Molecular Weight | 233.74 g/mol | |

| Physical Form | Solid | |

| InChI Key | REMKTWLYWWGNEV-UHFFFAOYSA-N | |

| Parent Compound | Ethyl 4-piperidinecarboxylate (CAS: 1126-09-6) | [6] |

Synthesis Overview: The synthesis of the title compound logically begins with the readily available starting material, Ethyl 4-piperidinecarboxylate.[7] The key transformation is the introduction of the allyl group at the 4-position of the piperidine ring. While specific literature for this exact molecule is sparse, general methods for the C-alkylation of such piperidine esters are well-established. One plausible approach involves the deprotonation of the α-carbon to the ester using a strong base (e.g., Lithium diisopropylamide, LDA) followed by quenching with an allyl halide (e.g., allyl bromide). Subsequent treatment with hydrochloric acid would yield the target hydrochloride salt. The development of efficient, scalable synthesis methods is a critical first step for producing the quantities required for extensive biological evaluation.[8]

Section 2: The Rationale - Targeting the Endogenous Opioid System

The decision to investigate a compound's effect on a specific biological target must be evidence-based. The structural features of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride point directly toward the opioid system.

The endogenous opioid system is a primary regulator of pain perception (nociception) and is mediated by three main G-protein coupled receptors (GPCRs): the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR).[9] Activation of these receptors, particularly the MOR, by an agonist ligand initiates a downstream signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals. This is typically achieved through the inhibition of adenylyl cyclase, the closing of voltage-gated calcium channels, and the opening of potassium channels.

Caption: General signaling pathway upon opioid receptor activation.

The central tenet of this investigation is that the 4-allyl-4-carbethoxypiperidine scaffold can fit into the binding pocket of one or more opioid receptors, mimicking the action of endogenous or exogenous opioids.

Section 3: A Validated Experimental Cascade for Activity Profiling

A tiered approach, beginning with in vitro assays and progressing to in vivo models, provides the most efficient and ethical path to characterizing a novel compound. Each step is designed to answer a specific question, with the results of one stage informing the decision to proceed to the next.

In Vitro Characterization: Receptor Affinity and Functional Activity

Primary Objective: To quantitatively determine if the compound binds to opioid receptors and to characterize the nature of that interaction (i.e., agonist or antagonist).

Caption: A logical workflow for the in vitro screening of the target compound.

Protocol 1: Radioligand Competition Binding Assay

-

Causality: This is the foundational experiment to confirm a direct physical interaction between the test compound and the opioid receptors. By measuring how effectively our compound displaces a known high-affinity radiolabeled ligand, we can calculate its binding affinity (Ki), a fundamental measure of potency.[10][11]

-

Methodology:

-

Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing human recombinant MOR, DOR, or KOR.[10]

-

Incubation: In a 96-well plate, incubate the cell membranes (e.g., 20 µg protein) with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).[10][12]

-

Equilibration: Incubate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the mixture through GF/C glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[10]

-

Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

-

Data Presentation:

Table 2: Hypothetical Opioid Receptor Binding Affinity (Ki) Data

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR Selectivity (vs. DOR/KOR) |

| Test Compound | Value | Value | Value | Ratio |

| Morphine (Control) | ~1-10 | >1000 | >1000 | High |

| Naloxone (Control) | ~1-5 | ~10-30 | ~10-30 | Pan-antagonist |

Protocol 2: [³⁵S]GTPγS Functional Assay

-

Causality: A high binding affinity does not reveal whether a compound activates the receptor (agonist) or blocks it (antagonist). This functional assay measures the first step in G-protein activation. Agonists promote the binding of [³⁵S]GTPγS to the Gα subunit, providing a direct measure of receptor activation and functional potency (EC₅₀) and efficacy (Emax).[13]

-

Methodology:

-

Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.

-

Incubation: Incubate the same receptor-expressing cell membranes with varying concentrations of the test compound in the assay buffer. To test for antagonism, incubate the test compound in the presence of a known full agonist.

-

Initiation: Add [³⁵S]GTPγS to initiate the reaction.

-

Equilibration: Incubate at 30°C for 60 minutes.

-

Termination & Filtration: Terminate and filter as described in the binding assay.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: For agonist testing, plot the stimulated binding versus log concentration of the test compound to determine the EC₅₀ and Emax (relative to a standard full agonist). For antagonist testing, determine the IC₅₀ for the inhibition of agonist-stimulated binding.

-

In Vivo Evaluation: Assessing Analgesic Potential

Primary Objective: To determine if the in vitro receptor activity translates into a functional analgesic effect in a living organism. Animal models are essential for this step, as they integrate complex physiological factors like pharmacokinetics and metabolism.[14]

Caption: Experimental workflow for in vivo analgesic testing.

Protocol 3: Hot Plate Test (Thermal Nociception)

-

Causality: This is a classic test for centrally-acting analgesics, like opioids.[15] The test measures the latency of a rodent to react to a constant thermal stimulus. An increase in reaction time (latency) indicates an analgesic effect. It is particularly sensitive to MOR agonists.

-

Methodology:

-

Apparatus: Use a commercial hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Acclimation: Acclimate mice or rats to the testing room and handling for several days prior to the experiment.

-

Baseline: On the test day, determine the baseline latency for each animal to react (e.g., by licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

-

Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle control. A positive control, such as morphine, should be run in parallel.

-

Testing: Measure the reaction latency at set time points after administration (e.g., 30, 60, 90, and 120 minutes) to establish a time-course of action.

-

Data Analysis: Convert the data to a percentage of the Maximum Possible Effect (%MPE) and analyze using appropriate statistical methods (e.g., two-way ANOVA).

-

Protocol 4: Formalin Test (Inflammatory/Tonic Pain)

-

Causality: Pain is not always acute. This model induces a biphasic pain response that mimics clinical pain states more closely than acute thermal tests.[16][17] Phase 1 (0-5 min) is a neurogenic pain caused by direct C-fiber activation, while Phase 2 (15-40 min) is an inflammatory pain mediated by prostaglandins, bradykinin, and other inflammatory mediators. This allows for a more nuanced assessment of the compound's mechanism.

-

Methodology:

-

Acclimation: Place animals in individual observation chambers for at least 30 minutes before the test to allow them to acclimate.

-

Administration: Pre-treat the animals with the test compound, vehicle, or positive control at a set time before formalin injection.

-

Induction: Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.

-

Observation: Immediately after injection, record the cumulative time the animal spends licking or biting the injected paw. This is quantified for Phase 1 (e.g., 0-5 minutes) and Phase 2 (e.g., 15-40 minutes).

-

Data Analysis: Compare the licking/biting time in the drug-treated groups to the vehicle control group for each phase using statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in time indicates an analgesic effect.

-

-

Data Presentation:

Table 3: Hypothetical In Vivo Analgesic Activity Data

| Treatment (Dose) | Hot Plate: Peak %MPE | Formalin Phase 1: % Inhibition | Formalin Phase 2: % Inhibition |

| Vehicle | 0 | 0 | 0 |

| Test Compound (3 mg/kg) | Value | Value | Value |

| Test Compound (10 mg/kg) | Value | Value | Value |

| Test Compound (30 mg/kg) | Value | Value | Value |

| Morphine (10 mg/kg) | ~80-100% | ~50-70% | ~80-100% |

Section 4: Data Interpretation and Future Directions

The synthesis of data from the in vitro and in vivo cascades is where true scientific insight is generated.

-

Scenario A: Potent MOR Agonist with Broad Analgesia: If the compound shows high affinity and functional agonism at the MOR (low nM Ki and EC₅₀) and produces a strong, dose-dependent effect in both the hot plate and formalin (Phase 1 and 2) tests, this is a classic profile for a morphine-like analgesic.

-

Scenario B: Peripherally-Restricted or Atypical Analgesic: If the compound is potent in vitro but shows efficacy only in Phase 2 of the formalin test with little effect on the hot plate, it may suggest an anti-inflammatory mechanism or peripheral restriction, which could be advantageous for avoiding CNS side effects.

-

Scenario C: Potent Antagonist: If the compound demonstrates high binding affinity but blocks agonist-induced activity in the GTPγS assay, it is an antagonist. An in vivo test for antagonism would involve assessing its ability to reverse the analgesic effects of a known agonist like morphine.[15]

Future Directions: A promising initial profile would warrant a comprehensive lead optimization program. Key next steps would include:

-

Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Side Effect Profiling: Assessing potential for respiratory depression, sedation, and rewarding properties (e.g., conditioned place preference), which are critical liabilities for opioid analgesics.

Conclusion

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride stands as a molecule of significant interest based on its structural heritage. Its piperidine core, a privileged scaffold in CNS drug discovery, provides a strong rationale for its investigation as a modulator of the opioid system. The systematic, multi-tiered experimental framework detailed in this guide—from in vitro receptor binding and functional assays to in vivo models of nociception—provides a robust and scientifically rigorous pathway to elucidate its true biological potential. By adhering to this rationale-driven approach, researchers can efficiently and effectively determine if this compound holds promise as a novel therapeutic agent.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

-

Kozlovskaya, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. Available at: [Link]

-

Zádor, F., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 22(19), 10736. Available at: [Link]

-

Le, T., & Lashinger, L. (2014). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 1188, 221-236. Available at: [Link]

-

Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. Available at: [Link]

- Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

Bibi, S., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]

-

Casy, A. F., & Myers, J. L. (1964). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. Journal of Pharmacy and Pharmacology, 16(7), 455-461. Available at: [Link]

-

Le, T. V., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience. Available at: [Link]

-

Kozlovskaya, V. V., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

Ghiță, M. A., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 523-531. Available at: [Link]

-

Yasen, A., & Tao, J. (2023). Physiology, Opioid Receptor. StatPearls. Available at: [Link]

-

Semantic Scholar. (n.d.). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Retrieved from [Link]

-

Patsnap Synapse. (2024). What in vivo models are used for pain studies?. Retrieved from [Link]

-

Slideshare. (2016). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [https://www.slideshare.net/mobile/sunil kumar/screening-modelsin-vivo-for-analgesics-and-anti-inflammatory-agents]([Link] kumar/screening-modelsin-vivo-for-analgesics-and-anti-inflammatory-agents)

-

Poklis, J. L., et al. (2015). In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. Journal of Ethnopharmacology, 175, 577-584. Available at: [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 15. In-Vivo Models for Management of Pain [scirp.org]

- 16. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 17. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

Methodological & Application

Application Note: A Scalable and Robust Synthesis of Ethyl 4-allyl-4-piperidinecarboxylate Hydrochloride and Its Derivatives

Introduction: Strategic Importance and Scale-up Challenges

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, 4-substituted piperidine derivatives are critical precursors in the synthesis of potent analgesics, including fentanyl and its analogues.[3][4][5] Ethyl 4-allyl-4-piperidinecarboxylate serves as a versatile intermediate, allowing for diverse functionalization pathways to generate novel chemical entities.

While numerous methods exist for the laboratory-scale synthesis of piperidine derivatives, translating these processes to a larger scale (kilogram and beyond) presents significant challenges.[6][7] These include managing reaction exotherms, ensuring phase-transfer efficiency, controlling impurity profiles, and developing robust isolation procedures that are both safe and economically viable.

This application note provides a comprehensive, field-proven guide to the scale-up synthesis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride. It details a robust protocol from lab to pilot scale, explains the rationale behind key process decisions, and outlines methods for subsequent derivatization.

Overall Synthetic Strategy

The synthesis is a three-stage process:

-

Esterification: Formation of the starting material, Ethyl 4-piperidinecarboxylate, from Isonipecotic acid.

-

C-Allylation: Introduction of the allyl group at the C4 position via a phase-transfer catalyzed reaction.

-

Salt Formation: Conversion of the free base to the stable hydrochloride salt, suitable for long-term storage and further use.

Figure 1: High-level workflow for the synthesis of the target compound.

Part A: Synthesis of the Core Scaffold

Principle and Mechanism: Phase-Transfer Catalyzed (PTC) Allylation

The key transformation is the allylation of Ethyl 4-piperidinecarboxylate. This reaction proceeds via a phase-transfer catalysis mechanism, which is ideal for scaling up reactions involving an aqueous and an organic phase.

-

Causality: The piperidine starting material is deprotonated by a strong base (e.g., 50% NaOH) in the aqueous phase. However, both the deprotonated piperidine and the allyl bromide are primarily soluble in an organic solvent (e.g., Toluene). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is required to shuttle the deprotonated piperidine anion from the aqueous phase into the organic phase where it can react with the allyl bromide.[8] This avoids harsh, anhydrous conditions and allows the reaction to proceed efficiently at moderate temperatures.

Process Optimization and Scale-Up Considerations

| Parameter | Laboratory Scale (e.g., 50 g) | Pilot Scale (e.g., 5 kg) | Rationale for Scale-Up Choice |

| Solvent | Dichloromethane (DCM) | Toluene | Toluene has a higher boiling point, reducing solvent loss. It is also less dense than water, facilitating phase separation. Its azeotropic properties can aid in removing water if needed. |

| Base | 50% w/w NaOH (aq) | 50% w/w NaOH (aq) | Highly effective and economical. The high concentration minimizes the added water volume, maximizing throughput. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Tetrabutylammonium Bromide (TBAB) | TBAB is a cost-effective and highly efficient catalyst for this type of alkylation.[8] Loading is typically kept at 1-5 mol%. |

| Temperature | Room Temp to 40°C | 40-50°C | The reaction is exothermic. On a larger scale, better temperature control is needed. A jacketed reactor is used to maintain a steady temperature and prevent runaway reactions. |

| Agitation | Magnetic Stirring (500-800 RPM) | Overhead Mechanical Stirring (200-300 RPM) | Efficient mixing is critical for PTC to ensure a large interfacial surface area between the aqueous and organic phases. Mechanical stirring provides the necessary torque for larger volumes. |

| Reagent Addition | Allyl bromide added in one portion | Allyl bromide added dropwise over 1-2 hours | Slow addition on a large scale is a critical safety measure to control the reaction exotherm.[9][10] |

Detailed Protocol: Synthesis of Ethyl 4-allyl-4-piperidinecarboxylate (Free Base)

Safety Precaution: Allyl bromide is toxic, flammable, and corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and resistant gloves.[11]

Lab-Scale Protocol (50 g)

-

Reactor Setup: To a 1 L, 3-neck round-bottom flask equipped with an overhead stirrer, thermometer, and addition funnel, add Ethyl 4-piperidinecarboxylate (50 g, 0.318 mol).

-

Reagent Charging: Add Toluene (250 mL) and Tetrabutylammonium Bromide (TBAB) (4.1 g, 0.0127 mol, 4 mol%).

-

Base Addition: Begin vigorous stirring and add 50% (w/w) aqueous Sodium Hydroxide (125 mL).

-

Allylation: Cool the mixture to 10-15°C using an ice bath. Slowly add Allyl Bromide (42.3 g, 0.350 mol, 1.1 eq) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 25°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 4-6 hours.

-

In-Process Check (IPC): Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Stop stirring and allow the layers to separate. Transfer the mixture to a separatory funnel. Remove the lower aqueous layer.

-

Wash: Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Part B: Hydrochloride Salt Formation

Principle and Rationale

Converting the free base amine to its hydrochloride salt is a standard practice in pharmaceutical development.[12] The salt form generally offers superior properties:

-

Stability: Hydrochloride salts are typically crystalline solids that are more stable to degradation and have a longer shelf-life than the corresponding oily free bases.[13]

-

Handling: Crystalline solids are easier to handle, weigh, and transfer on a large scale compared to oils.

-

Purity: Crystallization is an excellent purification technique that removes minor impurities, leading to a higher purity final product.

-

Solubility: For many APIs, the salt form enhances aqueous solubility.[13][14]

For basic drugs, the hydrochloride is the most common salt form due to the low cost and safety of hydrochloric acid.[15]

Protocol: Formation of Ethyl 4-allyl-4-piperidinecarboxylate HCl

-

Dissolution: Dissolve the crude free base oil (assuming ~0.318 mol) in Isopropyl Alcohol (IPA) (300 mL).

-

Acidification: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of 5-6 M HCl in Isopropyl Alcohol (~60 mL, ~1.1 eq) dropwise while monitoring the pH with a wet pH strip, aiming for a pH of 1-2.

-

Crystallization: A white precipitate will form. Stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.

-

Isolation: Collect the solid by vacuum filtration, washing the filter cake with cold IPA (2 x 50 mL).

-

Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight.

-

Expected Yield: 80-90% over two steps.

-

Appearance: White to off-white crystalline solid.

-

Part C: Synthesis of Derivatives

The synthesized core scaffold is a versatile platform for creating a library of derivatives, primarily through N-alkylation or functionalization of the ester.

Figure 2: Common derivatization pathways from the core scaffold.

Example Protocol: N-Alkylation with Benzyl Bromide

-

Setup: To a flask, add Ethyl 4-allyl-4-piperidinecarboxylate HCl (10 g, 0.0428 mol), Potassium Carbonate (17.7 g, 0.128 mol, 3 eq), and Dimethylformamide (DMF) (100 mL).

-

Alkylation: Add Benzyl Bromide (8.0 g, 0.0471 mol, 1.1 eq) and heat the mixture to 60-70°C.

-

Reaction Monitoring: Stir for 3-5 hours, monitoring by TLC/LC-MS.[16]

-

Work-up: Cool the reaction to room temperature and pour it into water (300 mL).

-

Extraction: Extract the product with Ethyl Acetate (3 x 100 mL).

-

Wash & Isolate: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under vacuum to yield the N-benzylated derivative. Further purification can be achieved by column chromatography.

Analytical Characterization & Quality Control

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.[17]

| Test | Specification / Expected Result | Purpose |

| ¹H NMR | Spectrum consistent with the proposed structure. Key signals: allyl protons (~5.0-5.8 ppm), ethyl ester protons (~4.1 ppm, ~1.2 ppm), piperidine ring protons (~1.5-3.0 ppm). | Confirms chemical structure and identifies major impurities. |

| ¹³C NMR | Correct number of signals corresponding to the structure. | Confirms carbon framework. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the free base (e.g., 198.15 for C11H19NO2). | Confirms molecular weight.[6] |

| HPLC/UPLC | Purity ≥ 98% | Quantifies purity and detects minor impurities. |

| FTIR | Characteristic peaks for C=O (ester, ~1730 cm⁻¹), C=C (allyl, ~1640 cm⁻¹). | Confirms the presence of key functional groups.[1] |

| Elemental Analysis | C, H, N, Cl values within ±0.4% of theoretical for the HCl salt. | Confirms elemental composition and salt stoichiometry. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Allylation | - Inefficient stirring- Deactivated catalyst- Insufficient base | - Increase agitation speed.- Use fresh TBAB.- Add an additional portion of 50% NaOH. |

| Low Yield of HCl Salt | - Product is too soluble in IPA- Incomplete precipitation- Insufficient HCl added | - Cool the slurry for a longer duration.- Add a non-polar co-solvent like MTBE to induce precipitation.- Re-check the pH and add more HCl in IPA if necessary. |

| Oily/Gummy HCl Salt | - Presence of impurities- Residual solvent | - Recrystallize from a different solvent system (e.g., Ethanol/Ether).- Ensure the free base is completely dry before salt formation. |

| Di-allylation Impurity | - Reaction temperature too high | - Maintain strict temperature control during allyl bromide addition. |

References

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem Compound Database. Available at: [Link]

-

PharmTech. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]

-

Loba Chemie. (2016). ALLYL BROMIDE FOR SYNTHESIS MSDS. Available at: [Link]

-

United Nations Office on Drugs and Crime. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Available at: [Link]

-

Journal of Organic Chemistry. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]

-

Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available at: [Link]

-

United Nations Economic and Social Council. (2024). Note by the Secretariat on the inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. Available at: [Link]

-

International Journal of Molecular Sciences. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

-

Organic Process Research & Development. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. ACS Publications. Available at: [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide. Available at: [Link]

-

Journal of Analytical Toxicology. (2016). Emerging Synthetic Fentanyl Analogs. Oxford Academic. Available at: [Link]

-

ResearchGate. (2022). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Available at: [Link]

-

ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]

-

ResearchGate. (2019). Principles of Salt Formation. Available at: [Link]

-

Organic Letters. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Publications. Available at: [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Journal of Organic Chemistry. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. Available at: [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

-

Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link]

-

Defense Technical Information Center. (1986). Piperidine Synthesis. Available at: [Link]

-

Chemical Communications. (2022). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Royal Society of Chemistry. Available at: [Link]

-

Sdfine. (n.d.). Safety Data Sheet: ALLYL BROMIDE. Available at: [Link]

-

Drug Enforcement Administration. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. Available at: [Link]

-

Academia.edu. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. Available at: [Link]

-

Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Available at: [Link]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 4. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. nj.gov [nj.gov]

- 12. pharmaoffer.com [pharmaoffer.com]

- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmtech.com [pharmtech.com]

- 15. pharmoutsourcing.com [pharmoutsourcing.com]

- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Times for Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

Welcome to the dedicated technical support center for the synthesis and optimization of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and efficient synthesis. Our goal is to empower you with the knowledge to not only execute the synthesis but also to understand the underlying chemical principles that govern reaction times and outcomes.

Introduction to the Synthesis

The synthesis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a critical step in the development of various pharmaceutical intermediates. The core of this synthesis involves the N-alkylation of ethyl 4-piperidinecarboxylate with an allyl halide. While seemingly straightforward, this reaction is prone to several challenges that can impact reaction time, yield, and purity. This guide will provide a comprehensive framework for optimizing this transformation.

The overall synthetic pathway can be visualized as a two-step process: the N-allylation of the piperidine ring followed by the formation of the hydrochloride salt.

Caption: Synthetic pathway for Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction time for the N-allylation of ethyl 4-piperidinecarboxylate?

A1: The reaction time can vary significantly, from a few hours to over 24 hours. Factors influencing this include the choice of base, solvent, temperature, and the reactivity of the allyl halide. Generally, using a stronger base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) can lead to shorter reaction times compared to weaker bases like potassium carbonate (K₂CO₃) in acetonitrile[1].

Q2: What are the most common side products in this reaction?

A2: The most prevalent side product is the quaternary ammonium salt, formed by the over-alkylation of the desired tertiary amine product. This is more likely to occur if an excess of the allyl halide is used or if the reaction is run for an extended period after the starting material has been consumed[1]. Another potential side reaction is the elimination of the allyl group under certain conditions, although this is less common for N-allyl piperidines.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress is best monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A co-spot of the starting material and the reaction mixture on a TLC plate will clearly show the consumption of the starting material and the formation of the product.

Q4: Is it necessary to use an inert atmosphere?

A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using moisture-sensitive reagents like sodium hydride. This prevents the quenching of the base and potential side reactions with atmospheric moisture and carbon dioxide.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride.

Caption: A flowchart for troubleshooting common issues in the N-allylation reaction.

Issue 1: Slow or Stalled Reaction

Causality: A sluggish reaction is often due to insufficient reactivity of the nucleophile (the piperidine nitrogen) or the electrophile (allyl bromide), or inadequate reaction conditions.

Troubleshooting Steps:

-

Evaluate the Base: The choice and quality of the base are critical.

-

Potassium Carbonate (K₂CO₃): This is a mild and commonly used base. Ensure it is finely powdered and anhydrous. Clumped or old K₂CO₃ may have reduced activity.

-

Sodium Hydride (NaH): A much stronger base that will deprotonate the piperidine nitrogen, significantly increasing its nucleophilicity. Use a fresh dispersion of NaH in mineral oil and wash with anhydrous hexane before use to remove the oil.

-

N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic organic base that can also be effective.

-

-

Solvent Effects: The solvent plays a crucial role in reaction kinetics.

-

Acetonitrile (MeCN): A good choice for reactions with K₂CO₃. It is polar aprotic and generally provides good solubility for the reactants.

-

N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate SN2 reactions. It is particularly effective when used with NaH. Ensure the DMF is anhydrous.

-

-

Temperature Optimization: Increasing the temperature can significantly increase the reaction rate.

-

Start the reaction at room temperature and monitor its progress.

-

If the reaction is slow, gradually increase the temperature in 10-15 °C increments, monitoring by TLC for the appearance of byproducts. A temperature range of 40-60 °C is often effective. Higher temperatures may promote side reactions[2].

-

| Parameter | Condition A (Mild) | Condition B (Forced) | Impact on Reaction Time |

| Base | K₂CO₃ (2.0 eq.) | NaH (1.2 eq.) | Stronger base increases nucleophilicity, shortening reaction time. |

| Solvent | Acetonitrile | Anhydrous DMF | More polar solvent can accelerate SN2 reactions. |

| Temperature | Room Temperature | 40-60 °C | Higher temperature increases reaction rate. |

| Typical Time | 12-24 hours | 2-8 hours | Significant reduction in reaction duration. |

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Causality: The desired tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation by the allyl halide.

Preventative Measures:

-

Stoichiometry Control: Carefully control the stoichiometry of the reactants.

-

Use a slight excess of the ethyl 4-piperidinecarboxylate (e.g., 1.1 equivalents) relative to the allyl bromide (1.0 equivalent).

-

Avoid a large excess of the allyl halide.

-

-

Slow Addition of Allyl Bromide: Add the allyl bromide to the reaction mixture slowly over a period of several hours. This can be achieved using a syringe pump and helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation[1].

-

Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction to prevent further alkylation of the product.

Issue 3: Low Isolated Yield

Causality: Low yields can result from incomplete reaction, product loss during work-up and purification, or the formation of difficult-to-remove byproducts.

Troubleshooting Steps:

-

Ensure Complete Reaction: Follow the steps outlined for a "Slow or Stalled Reaction" to drive the reaction to completion.

-

Optimize Work-up Procedure:

-

After the reaction is complete, cool the mixture to room temperature.

-

If using K₂CO₃, filter off the inorganic salts.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification Strategy:

-

The crude product will likely contain unreacted starting materials and potentially the quaternary ammonium salt.

-

Purification by flash column chromatography on silica gel is typically effective[3]. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The more polar quaternary salt will have a much lower Rf value.

-

Experimental Protocols

Protocol 1: N-Allylation of Ethyl 4-Piperidinecarboxylate

This protocol provides a reliable method for the synthesis of ethyl 4-allyl-4-piperidinecarboxylate.

Materials:

-

Ethyl 4-piperidinecarboxylate (1.0 eq.)

-

Allyl bromide (1.05 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq.)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add ethyl 4-piperidinecarboxylate and anhydrous acetonitrile to make a 0.2 M solution.

-

Add the anhydrous potassium carbonate to the solution.

-

Begin stirring the mixture at room temperature.

-

Slowly add the allyl bromide to the stirred suspension.

-

Heat the reaction mixture to 40-50 °C and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-allyl-4-piperidinecarboxylate.

Protocol 2: Formation of the Hydrochloride Salt

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

-

Crude or purified ethyl 4-allyl-4-piperidinecarboxylate

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

-

Stirring plate and magnetic stir bar

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude or purified ethyl 4-allyl-4-piperidinecarboxylate in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms[4].

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Dry the solid under vacuum to obtain Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride as a white to off-white solid.

References

-

Organic Syntheses Procedure, Piperidine, 1-ethyl-. Available from: [Link]

-

ResearchGate, Procedure for N-alkylation of Piperidine?. Available from: [Link]

-

PubChem, Ethyl 4-piperidinecarboxylate. Available from: [Link]

-

ACS Publications, Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

- Google Patents, CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

ResearchGate, Synthesis of allyl bromide (E)-4 from nitrile (E)-3 via radical brominating reaction. Available from: [Link]

-

ResearchGate, Optimization Studies of the Allylation Reaction. Available from: [Link]

-

ResearchGate, Effect of the temperature on the process for piperazine and.... Available from: [Link]

-

Biotage, Successful flash chromatography. Available from: [Link]